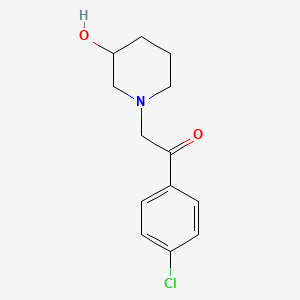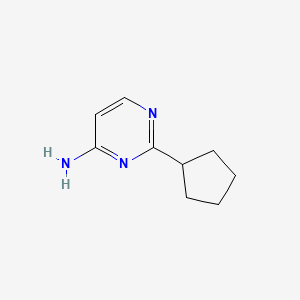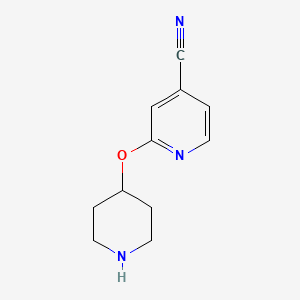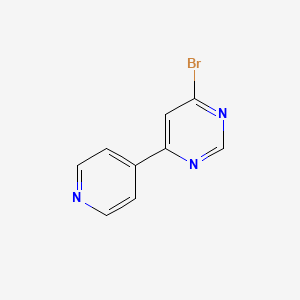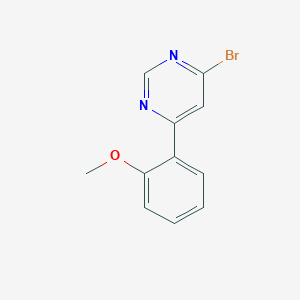
4-ブロモ-6-(2-メトキシフェニル)ピリミジン
説明
4-Bromo-6-(2-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(2-methoxyphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(2-methoxyphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護剤および抗神経炎症剤
ピリミジンおよびその誘導体、例えば「4-ブロモ-6-(2-メトキシフェニル)ピリミジン」は、抗ウイルス活性、抗がん活性、抗酸化活性、および抗菌活性を有することが証明されています。 . このことから、研究者らは、トリゾール-ピリミジンハイブリッドがヒトミクログリアおよびニューロン細胞モデルに及ぼす神経保護および抗炎症作用を研究してきました。 .
一連の新しいトリゾール-ピリミジン系化合物が設計、合成、および特性評価されました。 分子レベルの結果から、トリゾール-ピリミジンハイブリッド化合物は、有望な神経保護および抗炎症特性を持つことが明らかになりました。 . 合成された14種類の化合物の中で、いくつかは、LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)の産生を阻害することにより、顕著な抗神経炎症特性を示しました。 .
DNA結合親和性
1,3-ジ(4-ブロモフェニル)プロペン-3-オンおよび4-ブロモベンザミジンから2,4,6-トリス(4-N-イソプロピルアミジンフェニル)ピリミジンの合成が報告されています。 . この化合物は、強いDNA結合親和性を示すと予想されます。 .
過去の報告では、構造を慎重に操作することで、高度にDNA選択的な分子を開発できることが示されています。 . 本報告では、強いDNA結合親和性を示すと予想される新しい三陽イオン性トリアリルピリミジンの合成について説明します。 .
特性
IUPAC Name |
4-bromo-6-(2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKLZAOETFMTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




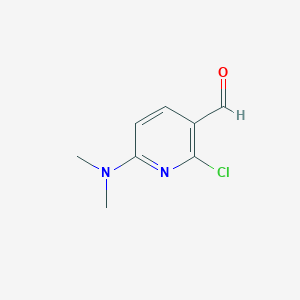
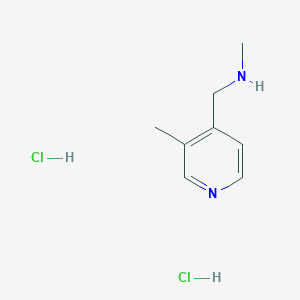

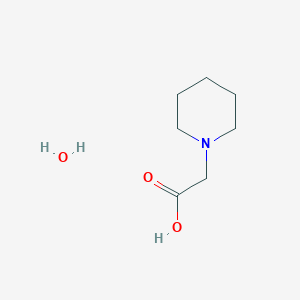
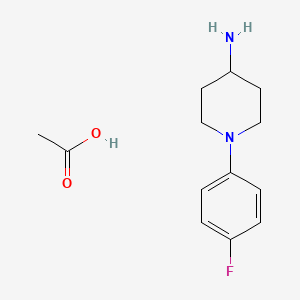
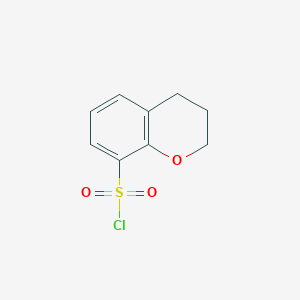
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)

